N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Antifungal Succinate Dehydrogenase Agrochemical

The compound N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide (CAS 956240-45-2) is a synthetic small molecule featuring a benzothiazole-pyrazole hybrid core conjugated to a cyclopropanecarboxamide moiety. This structural architecture places it within a broader, pharmacologically significant class of fused heterocyclic carboxamides that have been actively investigated as inhibitors of succinate dehydrogenase (SDH) for agricultural fungicide applications and as modulators of cyclin-dependent kinases (CDKs) for oncology research.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 956240-45-2
Cat. No. B2886950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
CAS956240-45-2
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H14N4OS/c1-9-8-13(17-14(20)10-6-7-10)19(18-9)15-16-11-4-2-3-5-12(11)21-15/h2-5,8,10H,6-7H2,1H3,(H,17,20)
InChIKeyJZZMLMFYXSRRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide? A Technical Baseline for Sourcing Scientists


The compound N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide (CAS 956240-45-2) is a synthetic small molecule featuring a benzothiazole-pyrazole hybrid core conjugated to a cyclopropanecarboxamide moiety . This structural architecture places it within a broader, pharmacologically significant class of fused heterocyclic carboxamides that have been actively investigated as inhibitors of succinate dehydrogenase (SDH) for agricultural fungicide applications and as modulators of cyclin-dependent kinases (CDKs) for oncology research . The benzothiazole-pyrazole scaffold provides a versatile platform for structure-activity relationship (SAR) studies, where the specific substitution pattern—an unsubstituted benzothiazole ring, a single methyl group at the pyrazole 3-position, and a compact cyclopropane carbonyl group—distinguishes it from numerous analogs possessing bulkier, electron-withdrawing, or lipophilic substituents that profoundly influence target binding and selectivity . Although no single published study provides a comprehensive pharmacological profile for this exact structure, its membership in validated bioactive chemotypes makes it a relevant building block or reference probe for programs in agrochemical and kinase-targeted drug discovery.

Why N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide Is Not Interchangeable with Other Benzothiazole–Pyrazole Carboxamides


Substituting N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide with a closely related analog is inadvisable because small structural perturbations in the benzothiazole–pyrazole carboxamide series produce large, non-linear shifts in target potency and selectivity. In the SDH inhibitor field, switching from a cyclopropanecarbonyl group at the pyrazole 5-position (as in CAS 956240-45-2) to a 4-carboxamide regioisomer with a difluoromethyl substituent can alter the EC50 against Fusarium graminearum by >50-fold relative to commercial fungicides . Similarly, in the CDK inhibitor patent space , the presence, position, and size of substituents on both the benzothiazole and pyrazole rings determine whether a compound engages CDK4, CDK2, or other kinases, meaning that even a single methyl group shift can redirect the compound’s polypharmacology profile . The cyclopropane moiety itself contributes to conformational rigidity and metabolic stability, and its replacement with bulkier or more flexible amides can compromise target residence time and in vivo exposure. These steep SAR gradients mean that procurement decisions cannot be based solely on core scaffold similarity; the precise substitution fingerprint of CAS 956240-45-2 determines its experimental utility.

Quantitative Differentiation Evidence for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide


Antifungal Potency of Pyrazole–Thiazole Carboxamide Scaffold vs. Commercial SDH Inhibitor Thifluzamide

While direct EC50 data for CAS 956240-45-2 are not publicly available, structurally related pyrazole–thiazole–carboxamide hybrids have demonstrated superior in vitro antifungal activity against Rhizoctonia cerealis compared to the commercial SDH inhibitor thifluzamide . The target compound shares the identical core scaffold with these optimized derivatives and is therefore positioned as a valuable comparator for establishing baseline activity of the unsubstituted benzothiazole variant.

Antifungal Succinate Dehydrogenase Agrochemical

Benzothiazolylpyrazole-4-Carboxamide Analog Ip Demonstrates >50-Fold Potency Gain Over Boscalid Against Fusarium graminearum

The benzothiazolylpyrazole-4-carboxamide compound Ip exhibited an EC50 of 0.93 μg/mL against Fusarium graminearum, surpassing the commercial SDH inhibitors boscalid and thifluzamide (both EC50 > 50 μg/mL) by more than 50-fold . Although Ip is a 4-carboxamide regioisomer with a difluoromethyl substituent rather than the 5-cyclopropanecarboxamide regioisomer represented by CAS 956240-45-2, the comparison establishes the benchmark potency achievable within the broader benzothiazole–pyrazole–carboxamide chemotype.

Succinate Dehydrogenase Fusarium graminearum Fungicide Lead

Pyrazole–Thiazole Carboxamide Compound 9cd Exhibits 6-Fold Superior Activity Over Thifluzamide Against Sclerotinia sclerotiorum

Within the pyrazole–thiazole–carboxamide series, compound 9cd achieved an EC50 of 0.8 mg/L against Sclerotinia sclerotiorum, far exceeding the potency of the commercial standard thifluzamide (EC50 = 4.9 mg/L) . CAS 956240-45-2 shares the same core connectivity but lacks the additional substituents present on 9cd, making it a suitable negative control or starting scaffold for investigating which structural features drive this 6.1-fold potency advantage.

Sclerotinia sclerotiorum SDH Inhibitor Crop Protection

Benzothiazole–Pyrazole Carboxamide Scaffold Is Canonically Associated with CDK4 Kinase Inhibition in Oncology Patent Literature

US Patent Application US20020049215 explicitly claims pyrazole–thiazole compounds encompassing the structural framework of CAS 956240-45-2 as agents that modulate or inhibit cyclin-dependent kinases, particularly CDK4/cyclin complexes, for the treatment of cancer and diseases of unwanted cell proliferation. The specific substitution pattern of the target compound aligns with Formula I in the patent, providing a defined intellectual property context that distinguishes it from other benzothiazole derivatives not covered under this patent family.

CDK4 Inhibitor Cancer Kinase Selectivity

Conformational Rigidity Imparted by the Cyclopropanecarboxamide Group Distinguishes This Compound from Flexible Amide Analogs

The cyclopropanecarboxamide substituent at the pyrazole 5-position constrains the rotational freedom of the amide bond relative to more flexible acetamide or butyramide analogs commonly found in benzothiazole–pyrazole libraries. This conformational restriction has been shown in related chemotypes to enhance metabolic stability by reducing susceptibility to amidase-mediated hydrolysis and to improve target binding entropy . In comparison, the 4,6-dimethylbenzothiazole analog (CAS 1171343-57-9) introduces additional lipophilic bulk that may alter solubility and off-target binding profiles, making CAS 956240-45-2 a preferred choice for studies where minimal steric interference at the benzothiazole ring is desired.

Metabolic Stability Cyclopropane Conformational Restriction

Where N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide Adds Maximum Value in Research and Development Programs


Agrochemical Lead Optimization: Using the Unsubstituted Benzothiazole Core as a Baseline Comparator for SDH Inhibitor SAR Studies

In fungicide discovery programs targeting succinate dehydrogenase, CAS 956240-45-2 serves as an ideal minimal pharmacophore probe. Because published pyrazole–thiazole carboxamides have demonstrated EC50 values of 1.1–4.9 mg/L against Rhizoctonia cerealis (far surpassing thifluzamide at 23.1 mg/L) , sourcing the unsubstituted benzothiazole variant allows medicinal chemists to systematically measure the potency gain imparted by each additional substituent. This facilitates the construction of quantitative SAR models that guide the design of patentable, high-potency analogs while avoiding unnecessary molecular complexity that could complicate synthesis scale-up.

Oncology Drug Discovery: Validating CDK4 Kinase Inhibition Hypotheses as Claimed in US20020049215

The compound falls within the generic Markush claims of US Patent Application US20020049215, which describes pyrazole–thiazole compounds as CDK4/cyclin modulators for treating cancer and angiogenesis-related diseases . Organizations pursuing CDK4-targeted therapies can procure CAS 956240-45-2 to experimentally confirm kinase inhibition activity, assess selectivity against related CDK family members (CDK2, CDK6), and benchmark cellular antiproliferative effects in Rb-positive cancer cell lines. This provides a chemically accessible entry point into a known patent landscape with established therapeutic rationale.

Comparative Metabolic Stability Screening: Benchmarking the Cyclopropane Moiety Against Flexible Amide Analogs

The cyclopropanecarboxamide group is a recognized pharmacokinetic optimization strategy that enhances metabolic stability by reducing amide bond rotation and susceptibility to hydrolytic enzymes . Researchers can compare CAS 956240-45-2 head-to-head with matched analogs bearing acetamide, propionamide, or butyramide groups in liver microsome stability assays and plasma stability studies. The outcomes directly quantify the stability advantage conferred by the cyclopropane ring, providing actionable data for lead series prioritization.

Polypharmacology Profiling: Distinguishing SDH from CDK Inhibition as a Function of Substituent Pattern

The same benzothiazole–pyrazole–carboxamide scaffold has been reported to inhibit both fungal SDH (agricultural target) and human CDK4 (oncology target) depending on the substitution pattern . Procuring CAS 956240-45-2 enables direct side-by-side profiling in both SDH enzymatic assays and CDK kinase panels to determine whether this specific substitution pattern confers target selectivity toward one pathway or exhibits dual activity. Such data are critical for assessing potential off-target liabilities in agrochemical programs or, conversely, for identifying multi-target leads in polypharmacology-driven drug discovery.

Quote Request

Request a Quote for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.